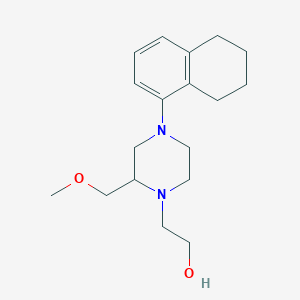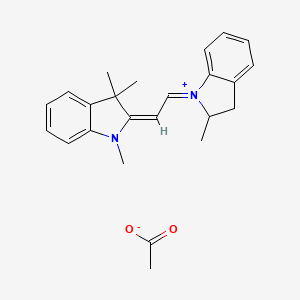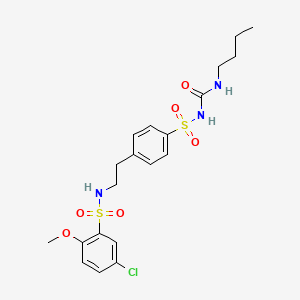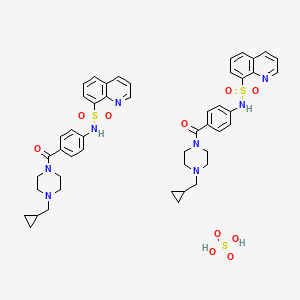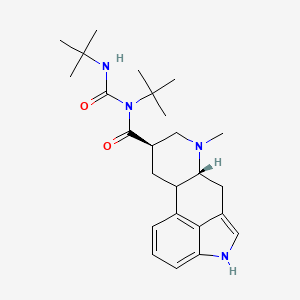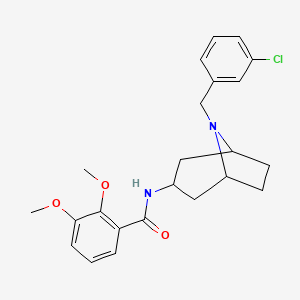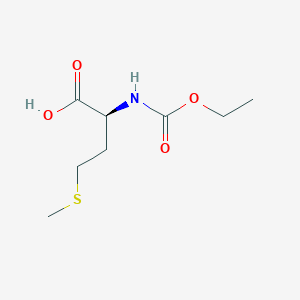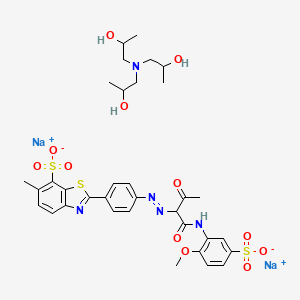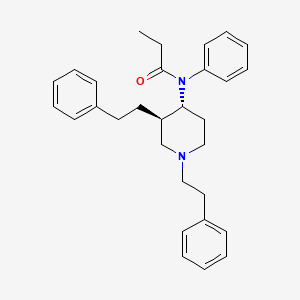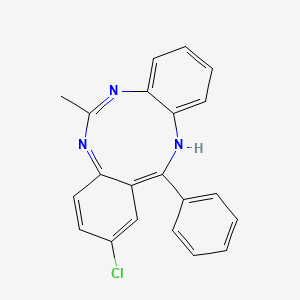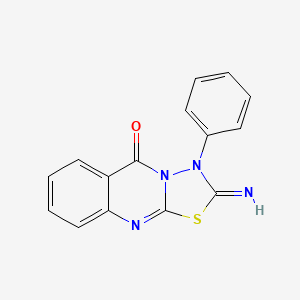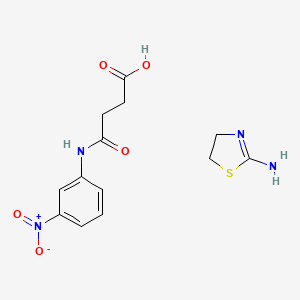
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is a complex organic compound that features both a thiazole ring and a nitroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones. The nitroaniline moiety can be introduced via nitration of aniline derivatives followed by coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitroaniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiazoles: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for compounds like 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the nitroaniline moiety can participate in redox reactions, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Such as thiamine (vitamin B1) which also contains a thiazole ring.
Nitroaniline Derivatives: Such as 4-nitroaniline, which is used in dye synthesis.
Uniqueness
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid is unique due to the combination of the thiazole ring and nitroaniline moiety, which can confer distinct chemical and biological properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
171088-76-9 |
|---|---|
Molekularformel |
C13H16N4O5S |
Molekulargewicht |
340.36 g/mol |
IUPAC-Name |
4,5-dihydro-1,3-thiazol-2-amine;4-(3-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5.C3H6N2S/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17;4-3-5-1-2-6-3/h1-3,6H,4-5H2,(H,11,13)(H,14,15);1-2H2,(H2,4,5) |
InChI-Schlüssel |
HJWYRDHFJAZZCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)N.C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


